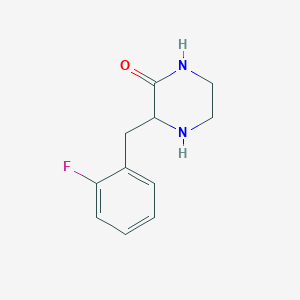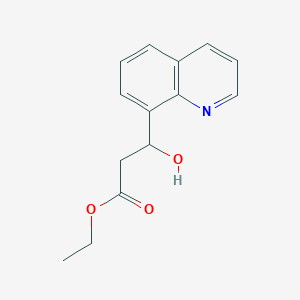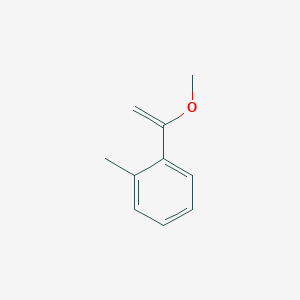
4-(Azetidin-1-ylmethyl)-1,3-dimethyl-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Azetidin-1-ylmethyl)-1,3-dimethyl-1H-pyrazole is a heterocyclic compound that contains both azetidine and pyrazole rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Azetidin-1-ylmethyl)-1,3-dimethyl-1H-pyrazole typically involves the formation of the azetidine ring followed by its attachment to the pyrazole moiety. One common method is the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This reaction is catalyzed by bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and proceeds under mild conditions.
Industrial Production Methods
For industrial-scale production, the Suzuki–Miyaura cross-coupling reaction is often employed. This method involves the coupling of a brominated pyrazole-azetidine hybrid with boronic acids . The reaction is catalyzed by palladium and typically conducted in the presence of a base such as potassium carbonate.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Azetidin-1-ylmethyl)-1,3-dimethyl-1H-pyrazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated reagents, bases like sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted azetidine derivatives.
Wissenschaftliche Forschungsanwendungen
4-(Azetidin-1-ylmethyl)-1,3-dimethyl-1H-pyrazole has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-(Azetidin-1-ylmethyl)-1,3-dimethyl-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access . The exact pathways and targets can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Azetidine-2-carboxylic acid: A naturally occurring compound found in sugar beets, known for its gametocidal activity.
Oxetane derivatives: Compounds containing oxetane rings, used in similar applications as azetidine derivatives.
Uniqueness
4-(Azetidin-1-ylmethyl)-1,3-dimethyl-1H-pyrazole is unique due to its combination of azetidine and pyrazole rings, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C9H15N3 |
|---|---|
Molekulargewicht |
165.24 g/mol |
IUPAC-Name |
4-(azetidin-1-ylmethyl)-1,3-dimethylpyrazole |
InChI |
InChI=1S/C9H15N3/c1-8-9(6-11(2)10-8)7-12-4-3-5-12/h6H,3-5,7H2,1-2H3 |
InChI-Schlüssel |
ARHXOMRRUBSFMW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN(C=C1CN2CCC2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 6-Bromobenzo[c]isoxazole-3-carboxylate](/img/structure/B15333096.png)


![7,8-Dimethyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one](/img/structure/B15333127.png)






![2-Methyl-6-oxaspiro[4.5]decan-9-one](/img/structure/B15333168.png)


